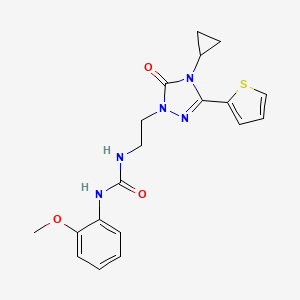

![molecular formula C9H8BrNO2S B2553972 2-溴-5,6-二甲氧基苯并[d]噻唑 CAS No. 864169-36-8](/img/structure/B2553972.png)

2-溴-5,6-二甲氧基苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

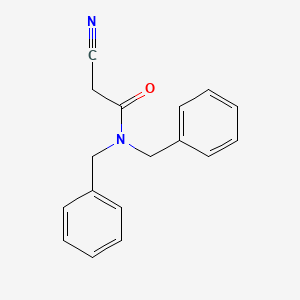

2-Bromo-5,6-dimethoxybenzo[d]thiazole is a compound that belongs to the family of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromine and methoxy groups on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the construction of the thiazole ring and subsequent functionalization of the benzene ring. For example, the synthesis of 3-substituted-5,6-dimethoxy-2,3-dihydrobenzo[d]thiazol-2-ones involves introducing various side-chains at the 3-position of the dihydrobenzo[d]thiazol-2-one template . Similarly, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone derivatives and their conversion to thiazole derivatives demonstrates the versatility of brominated precursors in constructing thiazole-containing compounds .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be elucidated using various analytical techniques such as X-ray diffraction, NMR, IR, and mass spectrometry. For instance, the crystal structure of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea was determined by single-crystal X-ray diffraction, revealing a nearly planar molecule with specific hydrogen bonding and π-π interactions . These structural features are crucial for understanding the properties and reactivity of the molecule.

Chemical Reactions Analysis

Brominated benzo[d]thiazole derivatives are important intermediates for further chemical transformations. The bromine atom can act as a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, the bromination of benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole leads to bromoderivatives that are precursors for the synthesis of dyes and photovoltaic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5,6-dimethoxybenzo[d]thiazole derivatives are influenced by the presence of substituents on the benzene and thiazole rings. These properties can be characterized by melting point, elemental analysis, and spectroscopic methods. For instance, the antimicrobial activity of synthesized compounds can be assessed to determine their potential as pharmaceutical agents . Additionally, the formation of salts and co-crystals with carboxylic acid derivatives can be studied to understand the non-covalent interactions and supramolecular assemblies formed by these compounds .

科学研究应用

有机合成和化学反应

2-溴-5,6-二甲氧基苯并[d]噻唑醇由于其具有反应性的溴和噻唑基团而在复杂分子合成中起着关键作用。例如,它用于制备邻位官能化芳基硼酸及其衍生物,展示了其在创造具有潜在应用于药物发现和材料科学的化合物中的实用性(Dąbrowski等,2007)。此外,其结构基元在合成钢铁腐蚀抑制剂中常见,突显了它在材料化学中的重要性(Obot et al., 2016)。

光物理性质和材料科学

该化合物及其衍生物在开发新型荧光材料用于光电子器件方面发挥作用。例如,基于噻唑的芳香杂环荧光化合物已被设计和合成,展示了它们在创造具有可调电子性能的材料中的潜力,用于电子和光子器件(Tao等,2013)。

超分子化学

在超分子化学中,2-溴-5,6-二甲氧基苯并[d]噻唑醇衍生物参与非共价相互作用,与各种羧酸衍生物形成盐和共晶。这些研究为设计具有特定性能的分子组装提供了见解,有助于开发新型材料和纳米技术应用(Jin et al., 2012)。

抗菌和抗真菌应用

研究还探讨了噻唑衍生物的抗菌和抗真菌潜力。从溴-噻唑合成的化合物显示出对各种病原体的有希望的活性,表明它们在开发新的治疗剂中的潜力(Bashandy et al., 2008)。

抗癌和激酶抑制

此外,从二甲二酮衍生的新型4,5,6,7-四氢苯并[d]-噻唑-2-基衍生物已被评估其抗癌性能和抑制特定激酶的能力。这些研究有助于寻找具有靶向作用机制的新型抗癌化合物(Mohareb et al., 2019)。

未来方向

BDBT has potential applications in various fields, and it’s a part of the benzothiazole derivatives which are known for their wide range of biological activities . This suggests that BDBT and its derivatives could be further explored for their potential uses in medicinal chemistry and other related fields.

属性

IUPAC Name |

2-bromo-5,6-dimethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGQYPIUTNSWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6-dimethoxybenzo[d]thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

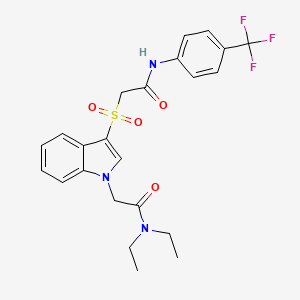

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

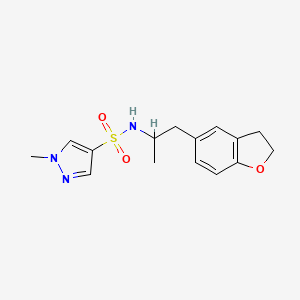

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)

![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)

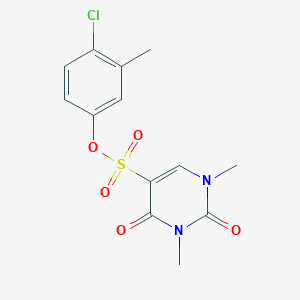

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)